3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate

Description

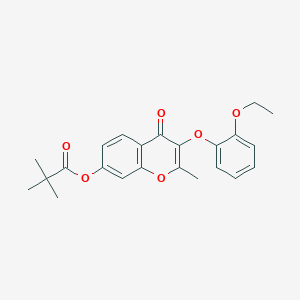

3-(2-Ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate is a synthetic chromene-derived compound characterized by a 4H-chromen-4-one core substituted with a 2-ethoxyphenoxy group at position 3, a methyl group at position 2, and a 2,2-dimethylpropanoate ester at position 5. Chromene derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The structural complexity of this compound—particularly the ethoxyphenoxy and bulky 2,2-dimethylpropanoate moieties—suggests enhanced lipophilicity and metabolic stability compared to simpler analogs. Its crystal structure, if determined, would likely involve refinement via programs like SHELXL or SHELXT, which are industry standards for small-molecule crystallography .

Properties

IUPAC Name |

[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-6-26-17-9-7-8-10-18(17)29-21-14(2)27-19-13-15(11-12-16(19)20(21)24)28-22(25)23(3,4)5/h7-13H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVLFDJABRYLKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate is a synthetic compound belonging to the class of coumarins, known for their diverse biological activities. This article explores its chemical properties, synthesis, and various biological activities, supported by data tables and relevant case studies.

The compound has a molecular formula of C23H28O6 and a molecular weight of approximately 396.46 g/mol. Its structure features a coumarin backbone with an ethoxyphenoxy group and a dimethylpropanoate moiety, contributing to its biological activity and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Coumarin Core : Starting from appropriate phenolic precursors, the coumarin structure is formed via cyclization reactions.

- Esterification : The introduction of the ethoxyphenoxy group and subsequent esterification with 2,2-dimethylpropanoic acid are crucial steps in achieving the target compound.

- Purification : Final purification is achieved through crystallization or chromatography techniques to isolate the desired product in high purity.

Biological Activities

The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas:

Antioxidant Activity

Research indicates that compounds with a similar structure exhibit significant antioxidant properties. For instance, DPPH radical scavenging assays have shown that coumarin derivatives can effectively neutralize free radicals, suggesting that this compound may also possess similar capabilities.

Anticancer Activity

Coumarins are known for their anticancer properties. Studies have demonstrated that derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific anticancer effects of this compound warrant further investigation.

Anti-inflammatory Effects

Similar compounds have shown promise in reducing inflammation by inhibiting key inflammatory mediators such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Study on Antioxidant Properties : A study evaluated the antioxidant activity of various coumarin derivatives, including those structurally related to our compound. Results indicated that these compounds exhibited significant free radical scavenging activity (SC50 values ranging from 20 to 50 μg/mL) compared to standard antioxidants like ascorbic acid.

- Anticancer Research : In vitro studies on related compounds revealed their ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Further research is necessary to establish the specific mechanisms through which this compound exerts its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against three key analogs: 4-hydroxycoumarin, 7-ethoxycoumarin, and 7-acetoxy-4-methylcoumarin.

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Solubility (LogP) | Bioactivity Notes |

|---|---|---|---|---|

| 3-(2-Ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate | ~414.4 | 2-Ethoxyphenoxy, 2-methyl, 2,2-dimethylpropanoate | ~3.8 (estimated) | High lipophilicity; potential protease inhibition |

| 4-Hydroxycoumarin | 162.14 | 4-hydroxy | ~1.2 | Anticoagulant precursor; low metabolic stability |

| 7-Ethoxycoumarin | 190.19 | 7-ethoxy | ~2.5 | CYP450 substrate; fluorescent probe |

| 7-Acetoxy-4-methylcoumarin | 232.22 | 7-acetoxy, 4-methyl | ~2.9 | Esterase-sensitive; prodrug candidate |

Key Observations:

Substituent Effects on Lipophilicity: The 2,2-dimethylpropanoate ester in the target compound contributes to a higher estimated LogP (~3.8) compared to 7-ethoxycoumarin (LogP ~2.5) and 4-hydroxycoumarin (LogP ~1.2). This suggests superior membrane permeability, a critical factor for oral bioavailability .

Biological Activity Trends: 4-Hydroxycoumarin: Serves as a precursor to anticoagulants like warfarin but suffers from rapid clearance due to its polar hydroxy group. 7-Ethoxycoumarin: Widely used as a substrate for cytochrome P450 enzymes due to its ethoxy group’s metabolic lability . Target Compound: The bulky 2,2-dimethylpropanoate ester may confer resistance to esterase-mediated hydrolysis, making it a candidate for sustained-release formulations or protease-targeted therapies.

Such tools would resolve its conformation, hydrogen-bonding networks, and packing efficiency.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate, and how do reaction conditions influence yield?

Methodological Answer:

- Route 1: Coumarin core synthesis followed by esterification. Start with 7-hydroxycoumarin derivatives (e.g., 7-hydroxy-2-methyl-4H-chromen-4-one). React with 2-ethoxyphenol under Mitsunobu conditions (DIAD, PPh₃) to introduce the ethoxyphenoxy group. Final esterification with 2,2-dimethylpropanoic acid using EDC·HCl and DMAP in DCM (yield ~70-80%) .

- Route 2: Direct acylation of pre-functionalized coumarin intermediates. For example, use 3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one () with pivaloyl chloride (2,2-dimethylpropanoyl chloride) in the presence of pyridine.

- Critical Factors: Solvent choice (DCM vs. THF), catalyst loading (DMAP ≥10 mol%), and temperature (room temp. vs. reflux) significantly impact purity. Scale-up to multigram quantities (≥5 g) requires optimized workup (e.g., aqueous washes, MgSO₄ drying) .

Q. How can structural ambiguities in NMR spectra of this compound be resolved?

Methodological Answer:

- 1H NMR Challenges: Overlapping signals (e.g., aromatic protons in coumarin and ethoxyphenoxy groups). Use 2D NMR (COSY, HSQC) to assign coupling patterns. For example:

- 13C NMR: Look for quaternary carbons (e.g., C-4 at δ 160-165 ppm, ester carbonyl at δ 170-175 ppm).

- HRMS Validation: Calculate exact mass (C₂₅H₂₆O₇) to confirm molecular ion [M+H]⁺ at m/z 439.1753 (Δ < 2 ppm) .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to biological targets (e.g., kinases or bacterial enzymes)?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions. The ethoxyphenoxy group may occupy hydrophobic pockets, while the coumarin core interacts via π-π stacking. Compare with analogs (e.g., 3-(2-methoxyphenoxy) derivatives in ) to assess substituent effects on binding .

- MD Simulations: Run 100-ns simulations in GROMACS to evaluate stability of ligand-target complexes. Key metrics: RMSD (<2 Å), hydrogen bond persistence (>50% simulation time).

- Free Energy Calculations: Use MM-PBSA to estimate ΔGbinding. For example, a ΔG of -7.1 kcal/mol (similar to ’s coumarin derivatives) suggests moderate inhibition potential .

Q. How does the 2,2-dimethylpropanoate ester enhance metabolic stability compared to other esters (e.g., acetate)?

Methodological Answer:

- In Vitro Stability Assay: Incubate the compound with human liver microsomes (HLMs) or esterase-rich plasma. Monitor degradation via LC-MS:

- Metabolite Identification: Major metabolites include 7-hydroxycoumarin (via ester hydrolysis) and ethoxyphenoxy derivatives. Use HRMS to detect [M+H-HC₅H₁₀O₂]⁺ (m/z 297.1124) .

Q. How can structure-activity relationship (SAR) studies optimize the ethoxyphenoxy substituent for enhanced bioactivity?

Methodological Answer:

- Analog Synthesis: Replace 2-ethoxyphenoxy with:

- 2-Methoxyphenoxy (reduce steric bulk).

- 2-Fluorophenoxy (introduce electronegativity).

- Biological Testing: Screen analogs against targets (e.g., Mycobacterium tuberculosis MtrA in ). Key metrics: IC₅₀, selectivity index (SI).

- SAR Insights: Ethoxy groups improve logP (3.73 vs. 3.2 for methoxy), enhancing membrane permeability. Fluorine substitution increases target affinity (ΔIC₅₀ ~0.5 μM) but may reduce solubility .

Q. What analytical methods resolve contradictions in reported spectral data for this compound?

Methodological Answer:

- Contradiction Example: Discrepancies in 1H NMR δ values for aromatic protons (e.g., δ 7.2 vs. 7.4 ppm).

- Resolution:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.